11-Deoxy Limaprost

Description

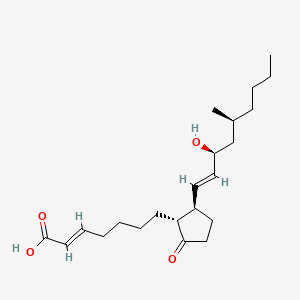

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXRJAROSMGDC-NHEPTSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 11 Deoxy Limaprost and Its Analogues

De Novo Synthetic Routes for 11-Deoxy Prostaglandin (B15479496) Frameworks

The de novo synthesis of the 11-deoxy prostaglandin framework, the core structure of 11-Deoxy Limaprost, is a complex undertaking that has been a subject of extensive research in organic chemistry. These synthetic routes aim to build the molecule from simpler, achiral starting materials, establishing the correct stereochemistry at each chiral center.

Utilization of Key Prostaglandin Precursors

A cornerstone in the synthesis of many prostaglandins (B1171923) and their analogues is the use of key bicyclic intermediates, with the "Corey lactone" being a prominent example. researchgate.netgoogle.com This precursor already contains the correct stereochemistry for several of the chiral centers found in the final prostaglandin molecule. The synthesis of this compound and its analogues can be envisioned to start from a modified Corey lactone or a similar advanced intermediate.

The general approach involves the sequential attachment of the two side chains to the cyclopentane (B165970) core. google.com The synthesis of Limaprost, a closely related compound, has been reported to start from commercially available Corey lactone, which then undergoes a series of reactions to introduce the necessary functionalities. google.com

Strategic Organic Transformations (e.g., Wittig Reactions, Esterifications, Reductions, Cyclization Reactions)

The construction of the this compound molecule relies on a series of well-orchestrated organic reactions to build the carbon skeleton and introduce the required functional groups.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are instrumental in the formation of the carbon-carbon double bonds in the side chains of prostaglandins. organic-synthesis.com The Wittig reaction, utilizing a phosphonium ylide, or the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, are used to introduce the α- and ω-side chains onto the cyclopentanone (B42830) core. google.comwikipedia.org The HWE reaction often provides better E/Z selectivity for the formation of the trans double bond in the ω-side chain. wikipedia.org

Esterifications: The carboxylic acid group in the α-side chain of this compound is often protected as an ester during the synthesis to prevent unwanted side reactions. This esterification is typically carried out using standard methods, such as reaction with an alcohol in the presence of an acid catalyst or using a coupling agent. The methyl or ethyl ester is commonly used for this purpose.

Reductions: Selective reductions are critical throughout the synthesis. For instance, the reduction of a ketone to a hydroxyl group with specific stereochemistry is a key step. In the synthesis of prostaglandin analogues like Latanoprost, reducing agents such as L-selectride have been used to achieve high diastereoselectivity in the reduction of a ketone on the ω-side chain. researchgate.net Another crucial reduction is the conversion of the lactone in the Corey intermediate to a lactol (a cyclic hemiacetal). This is often achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov

Cyclization Reactions: The formation of the initial cyclopentane ring is a fundamental part of the de novo synthesis. This can be achieved through various cyclization strategies, including intramolecular aldol reactions or [3+2] cycloadditions. acs.org These reactions are designed to set up the stereocenters on the five-membered ring with high precision.

Preparation of Isotopically Labeled this compound (e.g., this compound-d3)

Isotopically labeled compounds are invaluable tools in metabolic and pharmacokinetic studies. The preparation of this compound-d3 would involve the introduction of three deuterium atoms at a specific position in the molecule.

Deuteration Techniques and Positional Labeling Strategies

The introduction of deuterium can be achieved through various methods. One common strategy is to use a deuterated reagent at a specific step in the synthesis. For the preparation of a -d3 analogue, a deuterated building block for one of the side chains could be employed. For example, a deuterated Wittig reagent or a deuterated phosphonate for the HWE reaction could be synthesized and used to introduce the labeled side chain.

Another approach involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce a double or triple bond, thereby introducing two deuterium atoms. uchicago.edu To introduce a third deuterium atom, a subsequent H-D exchange reaction could be performed on an acidic proton.

The position of the deuterium label is crucial and is determined by the synthetic strategy. For a -d3 label, a common position would be on the terminal methyl group of the ω-side chain or on one of the methylene groups.

Applications of Labeled Analogs in Metabolic Tracing Studies

Isotopically labeled analogues like this compound-d3 serve as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The mass difference between the labeled and unlabeled compound allows for accurate quantification of the drug and its metabolites in biological samples.

These labeled compounds are also used in metabolic tracing studies to elucidate the metabolic fate of the drug in vivo. By tracking the deuterated fragments, researchers can identify the major metabolic pathways and the structure of the resulting metabolites. acs.org

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

For research-scale synthesis, several factors are considered for optimization:

Reagent and Catalyst Selection: The choice of reagents and catalysts can significantly impact the yield and selectivity of a reaction. For instance, in the reduction of the lactone to the lactol, while DIBAL-H is commonly used, alternative and milder reducing agents might be explored to improve the yield and simplify the workup procedure. nih.gov In olefination reactions, the choice of the base and solvent can influence the stereoselectivity of the double bond formation. organic-synthesis.com

Reaction Temperature and Time: Many reactions in prostaglandin synthesis are sensitive to temperature. Low temperatures are often required to control selectivity and prevent side reactions. The reaction time is also a critical parameter that needs to be optimized to ensure complete conversion without the formation of degradation products.

Purification Methods: The purification of intermediates at each step is essential to ensure the purity of the final product. Column chromatography is a common technique used for purification. Optimizing the solvent system for chromatography can improve the separation efficiency and reduce product loss. Crystallization, where possible, can be a highly effective method for obtaining high-purity intermediates.

Below is a table summarizing key reactions and potential optimization parameters for the synthesis of an 11-Deoxy Prostaglandin framework:

| Reaction | Key Transformation | Reagents/Catalysts | Potential Optimization Parameters |

| Lactone Reduction | Conversion of Corey lactone to the corresponding lactol | Diisobutylaluminium hydride (DIBAL-H) | Temperature, reaction time, stoichiometry of the reducing agent |

| Wittig/HWE Olefination | Formation of the α- or ω-side chain | Phosphonium ylide or phosphonate carbanion, base (e.g., n-BuLi, NaH) | Choice of base, solvent, temperature, structure of the ylide/phosphonate |

| Ketone Reduction | Stereoselective reduction of a ketone to a hydroxyl group | L-selectride, sodium borohydride with a chiral auxiliary | Reducing agent, temperature, solvent |

| Esterification | Protection of the carboxylic acid | Alcohol, acid catalyst or coupling agent | Choice of alcohol and catalyst, reaction time |

Chemical Characterization and Purity Assessment of Synthesized Products

The comprehensive chemical characterization and stringent purity assessment of synthesized this compound are crucial to confirm its identity, structure, and to ensure its suitability for any subsequent use. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity assessment of this compound. nih.govjst.go.jp Stability-indicating HPLC methods are particularly important, as they can resolve the parent compound from its potential impurities and degradation products. The method would typically employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector. The purity of a synthesized batch of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to olefinic protons of the α- and ω-chains, protons on the cyclopentanone ring, the methyl group on the ω-chain, and the allylic protons. The absence of a signal for a proton on a carbon bearing a hydroxyl group at the 11-position would be a key indicator. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid and the cyclopentanone ring, olefinic carbons, and aliphatic carbons of the side chains and the cyclopentane ring. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (C₂₂H₃₆O₄, MW: 364.53). Fragmentation patterns would provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and the C=O stretch of the carboxylic acid and the cyclopentanone. |

Table 2: Representative HPLC Purity Assessment Data for a Synthesized Batch of this compound

| Peak Identity | Retention Time (min) | Area (%) |

| This compound | 12.5 | 98.7 |

| Impurity A | 8.2 | 0.5 |

| Impurity B | 14.1 | 0.8 |

The purity assessment would be conducted using a validated HPLC method, with the relative retention times of known impurities and degradation products established for accurate identification. The integration of the peak areas allows for the quantification of the purity of the synthesized this compound.

Further characterization would involve two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy.

Chemical Stability and Degradation Pathways Involving 11 Deoxy Limaprost Formation

Kinetics and Mechanisms of Limaprost Degradation to 11-Deoxy Limaprost (17S,20-dimethyl-trans-Δ2-prostaglandin A1)

The primary degradation pathway for Limaprost involves the formation of 17S,20-dimethyl-trans-Δ2-prostaglandin A1, a compound commonly referred to as this compound or 11-deoxy-Δ10. researchgate.netgoogle.comscispace.com This process is of significant concern as it leads to a loss of the active pharmaceutical ingredient. Kinetic studies have been instrumental in elucidating the rate and factors influencing this conversion.

The conversion of Limaprost to this compound is fundamentally a dehydration reaction involving the elimination of a water molecule from the five-membered cyclopentane (B165970) ring of the prostaglandin (B15479496) structure. researchgate.netprezi.com This molecular rearrangement results in the formation of a double bond within the ring, altering the compound's chemical identity and biological activity. In aqueous solutions, Limaprost can also degrade into an isomer, 17S,20-dimethyl-trans-Δ2-8-iso-PGE1 (referred to as 8-iso). researchgate.netnih.govjst.go.jp However, under conditions of high humidity, the formation of this compound is the predominant degradation pathway. scispace.com

Interestingly, kinetic studies in aqueous alkaline solutions have shown that cyclodextrins can paradoxically accelerate degradation. The addition of alpha-cyclodextrin (B1665218) (α-CD) was found to specifically promote the dehydration reaction to form this compound. nih.govjst.go.jpresearchgate.net Conversely, beta-cyclodextrin (B164692) (β-CD) tended to promote the isomerization to 8-iso under the same conditions. nih.govjst.go.jpresearchgate.net When both cyclodextrins were present in an aqueous solution, both degradation pathways were accelerated, a finding that supports the formation of a ternary complex in the solution phase. nih.govjst.go.jp It is crucial to note that this catalytic effect is observed in aqueous solutions, and the mechanism of stabilization in the solid state is markedly different. jst.go.jp

Environmental factors, particularly humidity, play a pivotal role in the degradation rate of Limaprost to this compound, especially in solid dosage forms. Once removed from protective packaging, Limaprost tablets are exposed to atmospheric moisture, which significantly accelerates the formation of this compound. researchgate.netjst.go.jp Studies conducted under accelerated stability conditions, such as 30°C and 75% relative humidity (RH), have consistently demonstrated this moisture-induced degradation. researchgate.netjst.go.jpnih.gov Water molecules act as a catalytic species, facilitating the dehydration of the five-membered ring. researchgate.netjst.go.jpnih.gov

The pH of the environment also influences the degradation pathway, as demonstrated in aqueous kinetic studies. The degradation of prostaglandins (B1171923) is known to be pH-dependent, with dehydration reactions often being catalyzed by acidic or basic conditions. researchgate.net Investigations into Limaprost stability in alkaline phosphate (B84403) buffer (pH 9.0) confirmed its degradation into both this compound and the 8-iso epimer. jst.go.jpresearchgate.net

Role of Inclusion Complex Formation in Limaprost Stabilization Against this compound Formation

To counteract the inherent instability of Limaprost, formulation strategies have centered on the use of cyclodextrins to form inclusion complexes. These cyclic oligosaccharides encapsulate the drug molecule, or parts of it, within their hydrophobic cavity, shielding it from degradative environmental factors like water. researchgate.netscispace.com

Both α-CD and β-CD have been investigated for their ability to stabilize Limaprost. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have revealed that these cyclodextrins interact with different moieties of the Limaprost molecule. researchgate.netjst.go.jpresearchgate.net Alpha-cyclodextrin (α-CD) has been shown to predominantly include the alkyl ω-chain of Limaprost. researchgate.netjst.go.jpjst.go.jpresearchgate.net In contrast, the larger cavity of beta-cyclodextrin (β-CD) allows it to encapsulate the five-membered ring, which is the site of the dehydration reaction. researchgate.netjst.go.jpjst.go.jpresearchgate.net This specific inclusion of the reactive part of the molecule by β-CD is a key aspect of its stabilizing effect against water-catalyzed dehydration. researchgate.netprezi.comnih.gov

While binary complexes with either α-CD or β-CD offer some protection, research has demonstrated that a ternary inclusion complex, formed by freeze-drying Limaprost with both α-CD and β-CD, provides dramatically enhanced stability. researchgate.netresearchgate.netnih.gov Under humid conditions (30°C and 75% RH for four weeks), Limaprost in a binary complex with β-CD showed approximately 19% degradation to this compound. researchgate.netnih.gov The binary complex with α-CD was more stable, with 8.1% degradation under the same conditions. researchgate.netnih.gov Remarkably, the ternary α-/β-CD inclusion complex exhibited only 2.2% degradation, highlighting its superior stabilizing effect. researchgate.netnih.govacs.org

Degradation of Limaprost to this compound in Different Cyclodextrin (B1172386) Complexes

Data represents the percentage of Limaprost degraded after storage at 30°C and 75% relative humidity for 4 weeks.

| Complex Type | Degradation (%) | Source(s) |

|---|---|---|

| Limaprost/β-CD (Binary Complex) | 19.0% | researchgate.netnih.gov |

| Limaprost/α-CD (Binary Complex) | 8.1% | researchgate.netnih.gov |

| Limaprost/α-CD/β-CD (Ternary Complex) | 2.2% | researchgate.netnih.gov |

The superior stability of cyclodextrin complexes, particularly the ternary system, is due to several molecular mechanisms. A primary factor is the maintenance of the amorphous state of the drug. researchgate.netresearchgate.net Research has shown that the rapid degradation observed in the binary Limaprost/β-CD complex is linked to the rapid crystallization of β-CD under humid conditions. researchgate.netresearchgate.netnih.gov This crystallization leads to the dissociation of the complex, liberating the free amorphous Limaprost, which is highly susceptible to degradation. researchgate.netresearchgate.netnih.gov The formation of a ternary complex by freeze-drying Limaprost with both α- and β-CDs suppresses this crystallization, thereby maintaining the stable amorphous inclusion complex. researchgate.netresearchgate.netjst.go.jp

Furthermore, solid-state 2H-NMR spectroscopic studies have revealed that β-CD effectively constrains the molecular mobility of water within the solid formulation. researchgate.netjst.go.jpnih.gov Since water acts as a catalyst for the dehydration of Limaprost, restricting its mobility significantly slows the degradation rate. researchgate.netprezi.comjst.go.jpnih.gov This stabilization effect is achieved by tightly constraining water molecules, which is in contrast to other excipients where water may have higher mobility, leading to accelerated drug degradation. researchgate.net Therefore, the stabilization is a dual effect of shielding the reactive five-membered ring within the β-CD cavity and restricting the mobility of catalytic water molecules in the solid state. researchgate.netjst.go.jpnih.gov

Impact of Excipients and Formulation Components on Degradation Dynamics

The stability of Limaprost and the subsequent formation of its primary degradant, this compound, are significantly influenced by the excipients used in its solid dosage forms. Research has shown that under humid conditions, Limaprost is prone to degradation, and the choice of formulation components plays a critical role in mitigating this process. jst.go.jp The degradation is particularly accelerated when tablets are removed from their protective packaging, such as blister packs. jst.go.jpjst.go.jp

Studies have focused on the effects of various excipients, including polysaccharides, cellulose (B213188) derivatives, and cyclodextrins, on the chemical stability of Limaprost.

Polysaccharides vs. Cellulose Derivatives: The interaction between Limaprost and polymeric excipients is crucial for its stability. In studies where Limaprost alfadex was freeze-dried with different polymers and exposed to 75% relative humidity (RH) at 25°C, significant differences were observed. researchgate.netnih.gov Formulations containing cellulose derivatives, such as hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L), showed poor stability, with the Limaprost degrading easily. researchgate.netnih.gov Conversely, formulations with polysaccharides like dextran (B179266), dextrin (B1630399), and pullulan demonstrated suppressed degradation, even with water sorption exceeding 10% (w/w). researchgate.netnih.gov

The stabilizing effect of polysaccharides is attributed to their lower molecular mobility and their ability to restrict the mobility of water, which acts as a catalyst for the degradation reaction. researchgate.netnih.gov In contrast, the higher molecular mobility of cellulose derivatives is related to the increased mobility of sorbed water, which accelerates the degradation of Limaprost. researchgate.netnih.gov The addition of dextran and dextrin to tablet formulations has been shown to significantly improve the chemical stability of Limaprost-alfadex under high humidity. scispace.com However, high concentrations of dextrin (above 20%) can lead to undesirable tablet stickiness. scispace.com

Cyclodextrins and Inclusion Complexes: Cyclodextrins (CDs) are widely used to enhance the stability of drug substances. Limaprost is often formulated as an inclusion complex with α-cyclodextrin (Limaprost alfadex) to improve its properties. jst.go.jp However, under humid conditions, even this complex can degrade. jst.go.jp

Further stabilization has been achieved by incorporating β-cyclodextrin (β-CD). jst.go.jpnih.gov Lyophilizing Limaprost alfadex with β-CD significantly enhances its chemical stability compared to composites without β-CD. jst.go.jp This stabilization is due to β-CD's ability to constrain the molecular mobility of water in the solid state and to protect the five-membered ring of Limaprost from water-catalyzed dehydration through the formation of an inclusion complex. jst.go.jpnih.govresearchgate.net The degradation to this compound has been shown to proceed within the CD cavity itself. jst.go.jpnih.gov

The combination of both α-CD and β-CD to form a ternary inclusion complex provides even greater stability than binary complexes. researchgate.netresearchgate.net Under humid conditions (30°C/75% RH) for four weeks, only 2.2% of Limaprost degraded in the ternary complex, compared to 8.1% in the α-CD complex and 19% in the β-CD complex. researchgate.net In this ternary arrangement, the α-CD is thought to predominantly include the alkyl ω-chain of Limaprost, while the β-CD includes the five-membered ring, offering enhanced protection. researchgate.net

Effect of Other Excipients: The choice of other formulation components also impacts stability. For instance, lactose-based formulations are generally less stable than those incorporating β-CD as a tableting excipient. jst.go.jp Some disintegrants, such as sodium carboxymethylstarch, can negatively affect Limaprost stability, likely by altering the micro-environmental pH. scispace.com Conversely, adding magnesium stearate (B1226849) has been found to suppress the increase of related substances compared to stearic acid. google.com

Table 1: Effect of Excipients on the Formation of this compound

| Formulation Component | Condition | Observation | Reference |

|---|---|---|---|

| Dextrin (8.67% to 38.67%) | 30 days storage | The formation of this compound was reduced from 3.4% (no dextrin) to 2.5% (38.67% dextrin), indicating improved stability with increasing dextrin content. | scispace.com |

| Cellulose Derivatives (HPMC, HPC-L) | 25°C, 75% RH | Accelerated degradation of Limaprost. Associated with higher mobility of water within the formulation. | researchgate.netnih.gov |

| Polysaccharides (Dextran, Dextrin) | 25°C, 75% RH | Suppressed degradation of Limaprost compared to cellulose derivatives. | researchgate.netnih.gov |

| β-Cyclodextrin (in lyophilized composite) | 30°C, 75% RH for 8 weeks | Formation of this compound was 7.1% in the composite with β-CD, compared to 14.7% in the composite without β-CD. | jst.go.jp |

| β-Cyclodextrin (as tableting excipient) vs. Lactose | 30°C, 75% RH for 2 weeks | Formulation with β-CD as both a lyophilization aid and tableting excipient showed 1.2% this compound formation, compared to 4.4% in a lactose-based formulation. | jst.go.jp |

| α-CD vs. β-CD vs. Ternary (α/β-CD) Complex | 30°C, 75% RH for 4 weeks | Degradation was lowest in the ternary complex (2.2%), compared to the α-CD complex (8.1%) and the β-CD complex (19%). | researchgate.net |

Identification and Characterization of Other Degradation Products alongside this compound

While this compound (also referred to as 17S,20-dimethyl-trans-Δ2-PGA1 or 11-deoxy-Δ10) is the main degradation product of Limaprost, particularly under humid conditions in the solid state, it is not the only one. jst.go.jpjst.go.jpscispace.com Kinetic studies in aqueous solutions and analyses of aged formulations have identified another significant degradation product: an epimer of Limaprost.

This second key degradant is 17S,20-dimethyl-trans-Δ2-8-iso-PGE1 , commonly referred to as 8-iso . jst.go.jpresearchgate.netjst.go.jpgoogle.com The formation of 8-iso involves the isomerization of Limaprost at the C8 position. jst.go.jpprezi.com

The degradation pathway of Limaprost can diverge to form either the dehydrated product (this compound) or the isomerized product (8-iso). The pathway taken is influenced by the specific conditions and the presence of certain excipients.

Influence of Cyclodextrins on Degradation Pathways: In aqueous kinetic studies, the presence and type of cyclodextrin can selectively promote one degradation pathway over the other.

The addition of α-cyclodextrin (α-CD) was found to promote the dehydration reaction, leading to an increased formation of this compound. jst.go.jpresearchgate.netresearchgate.net

Conversely, the addition of β-cyclodextrin (β-CD) tended to promote the isomerization reaction, resulting in the formation of 8-iso. jst.go.jpresearchgate.netresearchgate.net

When both α-CD and β-CD were present, the degradation rate to both products was accelerated in aqueous solution, supporting the theory of a ternary complex formation that influences the reactivity of the Limaprost molecule. jst.go.jpresearchgate.net

In the solid state, the formation of 8-iso is less pronounced compared to this compound. prezi.com This is because the epimerization to 8-iso requires a significant conformational change of the C8 side chain, a motion that is highly restricted in the rigid solid state. prezi.com Therefore, the dehydration reaction to form this compound is the predominant degradation pathway in solid dosage forms exposed to humidity. scispace.comprezi.com

The quantification of Limaprost and its degradation products, including both this compound and 8-iso, is typically performed using High-Performance Liquid Chromatography (HPLC). jst.go.jpgoogle.comgoogle.com This analytical method allows for the separation and precise measurement of each compound, enabling detailed stability and degradation kinetic studies. jst.go.jpgoogle.com

Advanced Analytical Research Methods for 11 Deoxy Limaprost

Chromatographic Techniques for Separation and Quantification

Chromatography serves as a cornerstone for the analytical assessment of 11-Deoxy Limaprost. drawellanalytical.com These methods separate the compound from its parent molecule, Limaprost, and other related impurities, enabling precise quantification and qualitative identification. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for the analysis of this compound, often in the context of stability studies of Limaprost formulations. google.comgoogle.com The technique is used to determine the formation rate of this compound, which is a key indicator of degradation. google.comgoogle.comgoogle.com

Reverse-phase HPLC is typically employed, utilizing an octadecyl silica (B1680970) (ODS) or C18 column. jst.go.jp Separation is achieved under isocratic or gradient conditions with a mobile phase commonly consisting of an aqueous buffer and organic modifiers. For instance, one established method uses a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH 4.2), acetonitrile (B52724), and propanol. jst.go.jp Ultraviolet (UV) detection is used for quantification, with monitoring wavelengths set at 215 nm or 254 nm, where the prostaglandin (B15479496) structure exhibits absorbance. google.comjst.go.jp This approach allows for the effective separation and measurement of this compound from Limaprost and other potential degradation products like the 8-iso epimer. google.comjst.go.jp

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Octadecyl silica (ODS), 4.6 mm x 15 cm | Stainless-steel C18, 4 mm x 15 cm, 10 µm particles |

| Mobile Phase | 0.02 M KH2PO4 (pH 4.2) : Acetonitrile : Propanol (9:5:2 v/v/v) jst.go.jp | Phosphate buffer (pH 3.0) with sodium lauryl sulfate (B86663) and acetonitrile |

| Flow Rate | 1.0 mL/min jst.go.jp | Not specified |

| Detection | UV at 215 nm google.comjst.go.jp | UV at 254 nm |

| Application | Quantification of Limaprost and its degradation product, 11-Deoxy-Δ10. jst.go.jp | Purity testing and quantification of degradation products. |

Gas Chromatography (GC) for Volatile Derivatives

While less common than HPLC, Gas Chromatography (GC) is mentioned as a potential analytical method for Limaprost and its derivatives. google.comgoogle.com Prostaglandins (B1171923), including this compound, are generally non-volatile due to their polarity and molecular weight. Therefore, their analysis by GC requires a chemical derivatization step to increase volatility.

For related compounds like steroids, derivatization to form entities such as heptafluorobutyrates is a standard procedure prior to GC-mass spectrometry (GC-MS) analysis. nih.gov A similar approach could be applied to this compound, where the hydroxyl and carboxylic acid groups are converted into less polar, more volatile esters or ethers. Following derivatization, the sample would be analyzed by GC, likely coupled with a mass spectrometer for sensitive and specific detection based on the mass-to-charge ratio of the derivative's fragments. nih.gov

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method suitable for the qualitative analysis of this compound. google.comgoogle.comsavemyexams.comtutoroot.com This technique is primarily used to identify the presence of the compound in a sample by comparing its migration distance to that of a known standard. bjbms.org

In TLC, the stationary phase is typically a thin layer of silica gel or alumina (B75360) coated on a plate. savemyexams.com The sample is spotted on a baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase (a solvent or solvent mixture). savemyexams.com The components of the sample separate based on their differing affinities for the stationary and mobile phases. tutoroot.com After development, the spots are visualized, often using UV light or chemical staining agents, and their Retardation factor (Rf) values are calculated. savemyexams.com While primarily qualitative, TLC can be adapted for semi-quantitative analysis, although it lacks the precision of HPLC. drawellanalytical.combioline.org.br

Method Development and Validation for Purity and Degradation Product Analysis

Developing a robust analytical method is crucial for accurately determining the purity of this compound and quantifying it as a degradation product. The primary goal is to establish a stability-indicating method that can resolve the main analyte from all potential process-related impurities and degradants. almacgroup.com

Method development often involves screening different columns, mobile phase compositions, and detector settings to achieve optimal separation. almacgroup.com A key part of this process is conducting forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., heat, humidity, acid, base, oxidation) to generate degradation products. almacgroup.com This ensures the analytical method can separate these degradants from the intact molecule, proving its specificity.

Once developed, the method must be validated according to established guidelines. Validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. almacgroup.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. almacgroup.com

Table 2: Typical Method Validation Parameters for Chromatographic Analysis

| Validation Parameter | Typical Acceptance Criteria/Finding | Reference |

|---|---|---|

| Linearity (r) | >0.998 | researchgate.net |

| Accuracy (Relative Error) | <3.0% | nih.gov |

| Intra-assay Precision (CV%) | 4.78% | nih.gov |

| Inter-assay Precision (CV%) | 4.56% | nih.gov |

| System Suitability (RSD%) | ≤1.0% for peak area ratios across six replicates |

Spectroscopic Approaches for Structural Elucidation and Complex Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound and for characterizing its interactions in complex formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR, Solid-State NMR)

NMR spectroscopy provides unparalleled insight into the molecular structure at an atomic level. ipb.pt It is used to confirm the identity of synthetic products and to study the conformational and interactional behavior of molecules in solution and in the solid state.

1H-NMR and 13C-NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for structural confirmation. The chemical shifts, signal multiplicities, and integration of peaks in a ¹H-NMR spectrum reveal the number and types of protons and their neighboring environments. ¹³C-NMR provides information on the carbon skeleton of the molecule. nih.gov In studies of related prostaglandins, changes in the ¹³C chemical shifts of the five-membered ring and the side chains have been used to identify which parts of the molecule are involved in interactions, such as inclusion into a cyclodextrin (B1172386) cavity. nih.govjst.go.jpresearchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide further structural detail by revealing correlations between nuclei. mnstate.edu COSY experiments establish proton-proton coupling networks, helping to piece together molecular fragments. ipb.pt ROESY and the related NOESY experiments identify protons that are close in space, which is crucial for determining stereochemistry and for mapping intermolecular interactions. ipb.pt For instance, 2D-NMR has been used to demonstrate the formation of a ternary complex between Limaprost and two different cyclodextrins by observing intermolecular correlation peaks between the protons of the drug and the protons of the cyclodextrins. nih.govjst.go.jpresearchgate.net

Solid-State NMR: Solid-state NMR (ssNMR) is a powerful tool for analyzing molecules in solid formulations without dissolution. It provides information on the physical state (crystalline vs. amorphous) and molecular mobility of the compound and excipients. nih.gov Solid-state ²H-NMR, in particular, has been used to investigate the stabilizing mechanism of cyclodextrins in Limaprost formulations. jst.go.jp These studies showed that β-cyclodextrin restricts the molecular mobility of water within the solid formulation, thereby inhibiting the degradation of Limaprost to this compound. jst.go.jpresearchgate.net

Table 3: Summary of NMR Techniques and Their Applications for this compound

| NMR Technique | Primary Information Provided | Specific Application in Prostaglandin Analysis |

|---|---|---|

| ¹H-NMR | Proton environment, connectivity (via coupling) | Confirming the number and arrangement of hydrogen atoms. researchgate.net |

| ¹³C-NMR | Carbon skeleton structure | Identifying specific carbon atoms involved in molecular interactions or degradation. nih.govjst.go.jp |

| 2D-NMR (COSY, ROESY) | Atom connectivity and spatial proximity | Elucidating detailed 3D structure and mapping intermolecular interactions with excipients. nih.govjst.go.jpresearchgate.net |

| Solid-State NMR | Molecular mobility and physical state in solid form | Investigating drug-excipient interactions and stabilization mechanisms in solid dosage forms. jst.go.jpnih.govresearchgate.net |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique chemical fingerprint. In the context of this compound, which is often generated during the degradation of its parent compound Limaprost, Raman spectroscopy serves as a powerful tool for monitoring chemical stability and molecular interactions within pharmaceutical formulations.

Research has focused on the stabilizing effects of cyclodextrins (α-CD and β-CD) on Limaprost. researchgate.netamericanpharmaceuticalreview.commdpi.com In these studies, Raman spectroscopy, in conjunction with solid-state NMR, is employed to confirm the amorphous dispersion of the drug within cyclodextrin matrices. nih.gov The formation of this compound (also referred to in literature as 11-deoxy-Δ¹⁰) is linked to changes in the molecular environment, such as increased humidity, which can be monitored by shifts in the Raman spectra. researchgate.netnih.gov

Specifically, the technique is used to investigate the mechanism of stabilization provided by ternary inclusion complexes of Limaprost with both α- and β-cyclodextrins. researchgate.netamericanpharmaceuticalreview.commdpi.com These studies show that changes in the Raman bands associated with the guest molecule (Limaprost) and the host cyclodextrins can elucidate the nature of the inclusion and how it prevents the dehydration reaction that leads to the formation of this compound. While specific peak assignments for pure this compound are not detailed in available literature, the application of Raman spectroscopy is crucial for confirming its absence in stable formulations and for studying the kinetics of its formation under stress conditions.

X-ray Powder Diffractometry (XRPD) for Solid-State Form Characterization

X-ray Powder Diffractometry (XRPD) is an essential technique for characterizing the solid-state nature of pharmaceutical compounds, distinguishing between crystalline and amorphous forms. improvedpharma.com A crystalline solid produces a distinct diffraction pattern with sharp peaks at specific angles (2θ), whereas an amorphous material, lacking long-range molecular order, produces a broad, diffuse halo. improvedpharma.comnih.gov

Studies on the stability of Limaprost show that its degradation is closely linked to the solid-state properties of its formulation. acs.orgnih.gov this compound is often identified as the amorphous degradation product that results when a crystalline Limaprost-cyclodextrin complex is compromised. For instance, under humid conditions, the rapid crystallization of β-cyclodextrin from a lyophilized complex can liberate the free, amorphous form of the drug, which is highly susceptible to degradation into this compound. researchgate.netamericanpharmaceuticalreview.commdpi.com

The role of XRPD in this context is to monitor these solid-state transformations. The analysis would show a change from the sharp, characteristic peaks of the stable crystalline complex to a pattern dominated by a broad halo, indicating the presence of the amorphous degradation product, this compound. While a definitive XRPD pattern for crystalline this compound is not available, its characterization as an amorphous solid via XRPD is a key finding in the stability analysis of its parent compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (Molecular Formula: C₂₂H₃₆O₄), high-resolution mass spectrometry provides precise mass determination, confirming its elemental composition. The transformation from Limaprost (C₂₂H₃₆O₅) involves the loss of a hydroxyl group and the formation of a double bond in the cyclopentane (B165970) ring, resulting in a molecular weight of 364.53 g/mol .

In negative ion mode electrospray ionization (ESI), this compound is expected to form a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation at specific bonds, providing structural information. The fragmentation of prostaglandins is well-characterized and typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the two aliphatic side chains (alpha and omega chains) and across the cyclopentenone ring. acs.orgazolifesciences.com

Based on the structure of this compound, which is a prostaglandin A₁ (PGA₁) analogue, the following table outlines the expected major ions in its MS/MS spectrum.

| Ion Description | Proposed Fragmentation Pathway | Calculated m/z |

| [M-H]⁻ | Deprotonated molecule (Precursor Ion) | 363.26 |

| [M-H-H₂O]⁻ | Loss of water from the C-15 hydroxyl group. | 345.25 |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group. | 319.26 |

| [M-H-H₂O-CO₂]⁻ | Consecutive loss of water and carbon dioxide. | 301.25 |

| Cleavage of ω-chain | Loss of the C₅H₁₁ alkyl group from the omega chain via cleavage of the C15-C16 bond. | 291.20 |

| Cleavage of α-chain | Cleavage of the alpha chain adjacent to the ring. | 249.15 |

This interactive table summarizes the predicted mass spectrometry data for this compound.

Trace Analysis Methodologies for this compound in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices, such as biological fluids (e.g., plasma) or pharmaceutical formulations, is critical for pharmacokinetic and stability testing. Given its status as a degradation product of Limaprost, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. libretexts.orglibretexts.org

Researchers have developed ultra-sensitive LC-MS/MS methods capable of quantifying Limaprost and its related compounds down to the picogram per milliliter (pg/mL) level. nih.gov These methods are directly applicable to the analysis of this compound. High-performance liquid chromatography (HPLC) methods using C18 columns have been optimized to achieve baseline separation of Limaprost from this compound (11-deoxy-Δ¹⁰) within a short run time. nih.gov

The general workflow involves extensive sample preparation to remove interfering substances. For biological samples, this typically includes protein precipitation followed by multi-step solid-phase extraction (SPE). To enhance selectivity and overcome matrix effects, some advanced methods employ on-line two-dimensional LC systems (2D-LC/MS/MS). nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.

The following table summarizes the key aspects of analytical methodologies suitable for the trace analysis of this compound.

| Parameter | Description |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS). libretexts.orglibretexts.org |

| Sample Matrices | Human Plasma, Pharmaceutical Formulations (e.g., Tablets). nih.gov |

| Sample Preparation | Protein Precipitation (for plasma), Solid-Phase Extraction (SPE). |

| Chromatography | Column: Reversed-phase (e.g., C18). nih.govMobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 0.1% formic acid). nih.gov |

| Detection | Electrospray Ionization (ESI) in negative mode. |

| Quantification | Multiple Reaction Monitoring (MRM) of specific ion transitions for this compound. |

| Sensitivity | Limits of quantification (LOQ) in the low pg/mL range (e.g., 0.1-0.5 pg/mL) are achievable. nih.gov |

This interactive table outlines established methodologies for the trace analysis of this compound.

Preclinical Research Applications and Mechanistic Studies

In vitro Models for Elucidating Cellular Responses

Detailed in vitro studies investigating the specific cellular responses to 11-Deoxy Limaprost are not described in the currently available body of scientific literature. The following subsections reflect this data gap.

Cell Culture Systems for Receptor Expression and Ligand Binding Studies

There are no specific studies published that detail the use of cell culture systems to examine the receptor expression or ligand binding affinity of this compound. While its parent compound, Limaprost, is known to act on prostaglandin (B15479496) E2 (EP) receptors, it is unknown if this compound retains affinity for these or other receptors. One study noted that the EP3 receptor has a broad binding profile that includes 11-deoxy-PGE1, a structurally related compound, but direct binding studies for this compound have not been reported. researchgate.net

Assays for Vasodilation and Platelet Function

Specific data from in vitro assays for vasodilation or platelet function using this compound as the primary investigational agent are not available in published research. Studies on Limaprost have shown it to be a potent inhibitor of platelet aggregation and a vasodilator. chemsrc.com However, it has not been documented whether this compound shares these activities.

Studies on Neuroprotective Signaling Pathways

There is no available research that investigates the effects of this compound on neuroprotective signaling pathways. Research in this area has focused on the parent compound, Limaprost, which is suggested to have neuroprotective properties by improving blood flow to nerve tissues. nih.gov

Animal Models for Investigating Biological Effects and Mechanisms

There is a significant lack of published studies using animal models to specifically investigate the biological effects and mechanisms of this compound.

Ischemia Models (e.g., Peripheral Ischemia, Neural Ischemia)

No specific animal models of ischemia have been described in the literature to investigate the effects of this compound. The therapeutic effects of Limaprost in animal models of ischemia, such as those for lumbar spinal stenosis, are attributed to its ability to increase blood flow. researchgate.netnih.gov The independent effects of its metabolite, this compound, in these models have not been reported.

Studies on Nerve Function and Regeneration (e.g., Cauda Equina Blood Flow)

There are no documented studies on the specific effects of this compound on nerve function, nerve regeneration, or cauda equina blood flow in animal models. Research has shown that Limaprost can increase blood flow to the cauda equina in animal models of spinal stenosis, but similar investigations for this compound have not been published. researchgate.netono-pharma.comnih.gov

Assessment of Biochemical Markers and Physiological Parameters

In preclinical and formulation studies, this compound, also known as 11-deoxy-Δ10, serves as a critical biochemical marker for the degradation of Limaprost, a prostaglandin E1 analog. researchgate.netjst.go.jp The inherent instability of prostaglandins (B1171923) to factors like humidity makes the quantification of degradation products such as this compound essential for developing stable pharmaceutical formulations. researchgate.net

High-performance liquid chromatography (HPLC) is a standard method used to resolve and quantify the formation of this compound from its parent compound. google.com Studies have shown that when Limaprost is exposed to humid conditions (e.g., 30°C and 75% relative humidity), it degrades, with this compound being a primary resultant product. researchgate.netjst.go.jp The rate of its formation is therefore a key parameter in assessing the chemical stability of various Limaprost formulations. jst.go.jp

Research into stabilizing Limaprost has utilized the measurement of this compound to determine the efficacy of different excipients. For instance, in a lyophilized composite without β-cyclodextrin, the amount of this compound formed after eight weeks under accelerated stability conditions was 14.7%. jst.go.jp The inclusion of β-cyclodextrin in the formulation significantly reduced the formation of this degradation product to 7.1% under the same conditions, demonstrating its protective effect. jst.go.jp Further investigation showed that in tablets where β-cyclodextrin was used in both the lyophilized composite and as a tableting excipient, the formation of this compound was as low as 1.2% after two weeks, compared to 4.4% in formulations without the additional excipient. jst.go.jp

The table below summarizes findings from a study assessing the formation of this compound in different Limaprost formulations after two weeks at 30°C and 75% relative humidity.

| Formulation Description | Lyophilized Composite Component | Tableting Excipient | This compound Formed (%) |

|---|---|---|---|

| Formulation A | Without β-CD | Lactose | 4.4 |

| Formulation B | Without β-CD | β-CD | 3.4 |

| Formulation C | With β-CD | Lactose | 4.5 |

| Formulation D | With β-CD | β-CD | 1.2 |

Data sourced from a study on the stabilizing effect of β-cyclodextrin on Limaprost. jst.go.jp

Comparative Preclinical Pharmacological Investigations with Parent Compounds and Other Prostaglandin Analogs

Comparative investigations involving this compound have been centered on chemical stability rather than direct pharmacological activity. The focus has been on comparing the rate of its formation from the parent compound, Limaprost, when formulated with different stabilizing agents like cyclodextrins.

Limaprost is known to degrade into two primary products: this compound (referred to as 11-deoxy-Δ10) and an isomer known as 8-iso. researchgate.net Studies have explored how different types of cyclodextrins influence these degradation pathways. In aqueous solutions, the addition of α-cyclodextrin was found to promote the dehydration of Limaprost to form this compound. researchgate.net Conversely, β-cyclodextrin tended to promote the isomerization to 8-iso. researchgate.net

A key study compared the stability of Limaprost in binary and ternary cyclodextrin (B1172386) complexes by measuring the percentage of degradation to this compound after four weeks of storage at 30°C and 75% relative humidity. The results showed that Limaprost was significantly more stable in a ternary complex with both α- and β-cyclodextrins. researchgate.netnih.gov The rapid degradation in the β-cyclodextrin-only complex was attributed to the crystallization of β-cyclodextrin, which liberated the amorphous, and thus more susceptible, Limaprost. researchgate.netnih.gov

The table below presents data from this comparative stability study.

| Formulation | Limaprost Degraded to this compound (%) |

|---|---|

| Limaprost with β-Cyclodextrin (Binary Complex) | 19.0 |

| Limaprost with α-Cyclodextrin (Binary Complex) | 8.1 |

| Limaprost with α- and β-Cyclodextrin (Ternary Complex) | 2.2 |

Data sourced from a study on ternary inclusion complex formation for Limaprost stabilization. researchgate.netnih.gov

While the parent compound, Limaprost, is a prostaglandin E1 analog with established vasodilatory and antiplatelet aggregation properties, there is a lack of available research on the specific pharmacological activities of this compound itself. researchgate.netdrugbank.commedtigo.com Its investigation has been confined to its role as a degradation product, crucial for the formulation and quality control of Limaprost.

Future Research Directions and Emerging Avenues for 11 Deoxy Limaprost

Exploration of Undiscovered Biological Activities of 11-Deoxy Limaprost

While the parent compound, Limaprost, is known for its vasodilatory effects and its use in conditions like thromboangiitis obliterans and lumbar spinal canal stenosis, the full spectrum of this compound's biological activities remains largely uncharted territory. drugbank.com Future research should be directed towards a systematic exploration of its pharmacological profile beyond its established effects.

Initial studies on related 11-deoxy prostaglandins (B1171923) suggest a range of potential activities. For instance, 11-deoxy-PGE1 has been shown to be an agonist for EP2 and EP4 receptors, influencing DNA synthesis and alkaline phosphatase activity in osteoblastic cells. nih.gov It also exhibits vasodepressor and bronchodilator responses. caymanchem.com These findings provide a rationale for investigating whether this compound shares or diverges from these activities.

Key areas for future investigation include:

Receptor Binding Profile: A comprehensive screening of this compound against the full panel of prostanoid receptors (EP, DP, FP, IP, and TP) is crucial to determine its binding affinity and selectivity. While its parent, Limaprost, is an agonist at prostaglandin (B15479496) E2 receptors (EP1-EP4), the absence of the 11-hydroxyl group could significantly alter this profile.

Anti-inflammatory and Immunomodulatory Effects: Prostaglandins are key mediators of inflammation. metwarebio.com Research into the effects of this compound on inflammatory pathways, cytokine production, and immune cell function could uncover novel therapeutic applications in chronic inflammatory diseases. metwarebio.comtaylorandfrancis.com

Neuroprotective Properties: Given that Limaprost is used to improve blood flow in nerve tissue, investigating the potential neuroprotective effects of its 11-deoxy analog in models of neurodegenerative diseases or ischemic stroke is a logical next step. drugbank.com

Cellular Differentiation and Proliferation: As seen with 11-deoxy-PGE1 in osteoblasts, this class of compounds can influence fundamental cellular processes. nih.gov Studies on various cell types could reveal roles in tissue regeneration, wound healing, or even cancer biology.

Development of Novel 11-Deoxy Prostaglandin Analogs with Enhanced Selectivity

The development of new prostaglandin analogs with improved receptor selectivity and optimized pharmacokinetic properties is a continuous goal in medicinal chemistry. researchgate.net For this compound, future efforts will likely focus on creating analogs that can selectively target specific prostanoid receptor subtypes to maximize therapeutic efficacy while minimizing potential side effects associated with broader receptor activation. reviewofophthalmology.comtandfonline.com

Strategies for developing novel analogs include:

Structural Modifications: Systematic alterations to the alpha and omega side chains, as well as modifications to the cyclopentanone (B42830) ring, can be explored. These changes can influence receptor binding, potency, and metabolic stability.

Prodrug Approaches: Designing prodrugs of this compound could enhance its oral bioavailability and target it to specific tissues.

Stereoselective Synthesis: Developing more efficient and stereoselective synthetic routes will be essential for producing enantiomerically pure analogs, which is critical as different stereoisomers can have vastly different biological activities. researchgate.net

The table below outlines potential structural modifications and their intended impact on the properties of this compound analogs.

| Structural Modification | Rationale/Intended Outcome | Potential Research Focus |

| Omega Chain Alterations | Enhance metabolic stability; Modify receptor selectivity. | Synthesis of aryl- and alkyl-substituted omega chains. |

| Alpha Chain Modifications | Improve binding affinity and potency. | Introduction of different functional groups (e.g., esters, amides). |

| Cyclopentanone Ring Analogs | Alter conformational properties to enhance receptor fit. | Synthesis of heterocyclic or carbocyclic ring variants. |

Advanced Computational Modeling for Structure-Function Predictions

Computational modeling has become an indispensable tool in drug discovery, accelerating the design and optimization of new therapeutic agents. uky.edu For this compound and its future analogs, advanced computational techniques can provide profound insights into their structure-function relationships.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation of this compound and its analogs within the binding pockets of different prostanoid receptors. mdpi.com This helps in identifying key amino acid residues involved in the interaction and guiding the design of more potent and selective ligands. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding process and receptor activation. uky.edumdpi.com This can help elucidate the molecular mechanisms by which these analogs exert their effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of 11-deoxy prostaglandin analogs with their biological activity. mdpi.com These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

The integration of these computational methods can create a powerful in silico platform for the rational design of the next generation of 11-deoxy prostaglandin-based therapeutics. uky.edunih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.govwustl.edu These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to this compound treatment can identify the signaling pathways and cellular processes it modulates. nih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can reveal the downstream protein targets of this compound and how it affects cellular function at the protein level. nih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism following treatment with this compound. researchgate.net This is particularly relevant for understanding its effects on lipid metabolism and other metabolic pathways. nih.gov

A multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, can help construct detailed molecular interaction networks. wustl.eduresearchgate.net This integrated analysis can uncover novel mechanisms of action, identify potential biomarkers for treatment response, and reveal previously unknown therapeutic targets of this compound. nih.gov

Innovative Approaches for In Situ Monitoring of this compound Formation and Activity

A significant challenge in prostaglandin research is the ability to monitor their formation and activity in real-time and within their native biological environment. Eicosanoids are often produced locally and have short half-lives, making their detection difficult. taylorandfrancis.com Future research will benefit from the development of innovative tools for in situ monitoring.

Emerging technologies that could be adapted for this compound include:

Advanced Mass Spectrometry Techniques: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for identifying and quantifying prostaglandins in biological samples. metwarebio.com Further advancements in sensitivity and spatial resolution, such as imaging mass spectrometry, could allow for the visualization of this compound distribution in tissues.

Genetically Encoded Biosensors: The development of fluorescent or bioluminescent biosensors that can specifically recognize this compound or its downstream signaling events (e.g., cAMP production) would enable the visualization of its activity in living cells and organisms with high spatiotemporal resolution.

Microfluidic Devices: Microfluidic platforms integrated with analytical techniques can be used for the high-throughput screening of this compound and its analogs on various cell types, providing rapid insights into their functional effects.

The table below summarizes these innovative monitoring approaches.

| Technology | Application for this compound | Potential Insights |

| Imaging Mass Spectrometry | Mapping the distribution of the compound in tissue sections. | Understanding tissue-specific accumulation and metabolism. |

| Genetically Encoded Biosensors | Real-time visualization of receptor activation and downstream signaling in living cells. | Elucidating the dynamics of cellular responses. |

| Microfluidics with Integrated Sensing | High-throughput functional screening on primary cells or organ-on-a-chip models. | Rapid assessment of biological activity and identification of cell-type specific effects. |

By embracing these future research directions and leveraging cutting-edge technologies, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for novel treatments for a range of diseases.

Q & A

Basic Research Questions

Q. How is 11-Deoxy Limaprost synthesized and identified as a degradation product of Limaprost?

- Methodology : this compound forms via dehydration of Limaprost under humid conditions. To identify it, researchers employ high-performance liquid chromatography (HPLC) with UV detection, using relative retention times (≈2.1 compared to Limaprost) and mass spectrometry for structural confirmation. Stability studies involve storing Limaprost alfadex tablets at 30°C/75% relative humidity (R.H.) and tracking degradation via peak area quantification .

- Experimental Design : Prepare Limaprost/CD solid complexes via freeze-drying (1:3.5 molar ratio of drug to cyclodextrins). Monitor degradation kinetics using accelerated stability testing under controlled humidity .

Q. What mechanisms stabilize Limaprost against degradation to this compound in solid formulations?

- Methodology : Ternary inclusion complexes with α- and β-cyclodextrins (CDs) suppress degradation by encapsulating Limaprost, restricting molecular mobility of water (a catalyst for dehydration). Freeze-dried formulations with dextran and β-CD as excipients enhance stability .

- Data Interpretation : Use solid-state NMR and Raman spectroscopy to confirm inclusion complex formation. Compare degradation rates of α-CD-only vs. α-/β-CD composite formulations .

Q. How should researchers address contradictions in degradation rates across studies?

- Methodology : Standardize storage conditions (humidity, temperature) and excipient ratios. For example, β-CD alone accelerates degradation due to crystallization, while α-/β-CD combinations stabilize amorphous drug forms. Replicate studies using identical molar ratios (e.g., 1:3.5 drug:CD) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in pharmacokinetic (PK) studies, and how are they resolved?

- Methodology : Due to low plasma concentrations (sub-pg/mL), use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with differential mobility spectrometry (DMS) to enhance sensitivity and selectivity. Pre-treat samples with indomethacin and aspirin to inhibit endogenous prostaglandin interference .

- Validation : Establish a lower limit of quantification (LLOQ) ≤0.1 pg/mL via calibration curves in human plasma. Cross-validate with stability-indicating HPLC methods .

Q. How do degradation kinetics of Limaprost to this compound vary with formulation excipients?

- Methodology : Conduct time-course studies (e.g., 4–19 weeks) comparing formulations with α-CD, β-CD, or α-/β-CD blends. Degradation follows pseudo-first-order kinetics; calculate rate constants (k) and half-lives (t½) under humid conditions. Use Arrhenius modeling to predict long-term stability .

- Critical Analysis : β-CD increases k due to drug recrystallization, while α-/β-CD ternary complexes reduce k by 50% by maintaining amorphous drug-CD interactions .

Q. What is the role of molecular mobility in cyclodextrin-based stabilization?

- Methodology : Apply solid-state <sup>2</sup>H-NMR to measure water mobility in CD complexes. Reduced mobility correlates with slower degradation, as water molecules catalyze Limaprost dehydration. Compare spin-lattice relaxation times (T1) across formulations .

Q. How can researchers design bioequivalence studies for Limaprost formulations containing this compound?

- Methodology : Use a crossover design with healthy subjects, comparing test vs. reference formulations. Measure plasma Limaprost and this compound levels up to 12 hours post-dose. Apply non-compartmental analysis for AUC and Cmax equivalence testing .

- Regulatory Considerations : Follow ICH E6 guidelines for clinical data integrity and replicate analytical methods (e.g., LC-DMS-MS/MS) to meet sensitivity requirements .

Methodological Guidelines

- For Degradation Studies : Always include desiccants in packaging to mimic real-world storage conditions .

- For PK Studies : Validate assays against endogenous prostaglandin interference using selective prostaglandin synthesis inhibitors .

- For Data Reporting : Use IUPAC nomenclature and SI units consistently. Provide raw degradation kinetics data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.